N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
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Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Potency and Selectivity
- PNMT Inhibition and Blood-Brain Barrier Penetration: Certain tetrahydroisoquinoline derivatives, such as those involving sulfonyl and aminosulfonyl groups, have been synthesized and evaluated for their potency in inhibiting phenylethanolamine N-methyltransferase (PNMT). These compounds exhibit remarkable selectivity and potency, with some designed to penetrate the blood-brain barrier effectively. The study by Grunewald et al. (2005) highlights compounds with high PNMT inhibitory potency and selectivity, potentially penetrating the blood-brain barrier due to their calculated log P values (Grunewald, Romero, & Criscione, 2005).
Catalysis and Chemical Synthesis
- Metal Mediated Inhibition: Research on quinolinyl sulfonamides revealed their role as potent methionine aminopeptidase (MetAP) inhibitors, highlighting the importance of metal concentration in their inhibitory potency. The structural analysis of enzyme-inhibitor complexes suggests a mechanism of inhibition relevant for non-peptidic MetAP inhibitors, emphasizing the critical role of metal interactions (Huang et al., 2006).
Novel Synthetic Pathways
- Cascade Halosulfonylation: A novel cascade three-component halosulfonylation method for efficiently synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones was developed. This method involves sulfonyl radical-triggered reactions, demonstrating a unique approach for constructing complex molecular structures with multiple bond-forming events (Zhu et al., 2016).
Antimicrobial Applications
- Antimicrobial and Antifungal Activities: New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and evaluated for their antimicrobial and antifungal properties. Some compounds showed high activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-10-11-19(14-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCHQWOSOPIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.